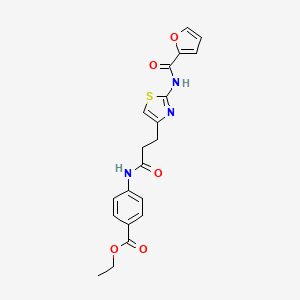
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Mécanisme D'action
The mechanism of action of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), which is a key signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in water, which makes it easy to use in various assays. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound. Further studies are also needed to determine the long-term effects of this compound and its potential interactions with other drugs. Finally, more research is needed to determine the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate involves the reaction of 2-furan carboxylic acid with thionyl chloride to form 2-furan carboxylic acid chloride. This intermediate is then reacted with 2-amino-4-(2-furyl)thiazole to form 2-(furan-2-carboxamido)thiazol-4-yl)propanoic acid. The final step involves reacting this intermediate with ethyl 4-aminobenzoate to form this compound.
Applications De Recherche Scientifique
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate has been extensively studied for its potential applications in various research areas. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAMMAMOZAASDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2899402.png)
![3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2899403.png)


![(E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2899406.png)



![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)
![2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899413.png)
![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)
![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)
